molecular formula C9H10ClN2O5PS B563269 Azamethiphos-d6 CAS No. 1189894-02-7

Azamethiphos-d6

Cat. No.: B563269
CAS No.: 1189894-02-7
M. Wt: 330.708
InChI Key: VNKBTWQZTQIWDV-WFGJKAKNSA-N
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Description

Azamethiphos-d6 is a deuterated form of Azamethiphos, an organophosphate insecticide known for its neurotoxic properties. It functions by inhibiting acetylcholinesterase, an enzyme crucial for neurotransmission. The deuterated version, this compound, is often used in scientific research as a stable isotope-labeled compound .

Mechanism of Action

Target of Action

Azamethiphos-d6, a deuterated form of Azamethiphos, is an organophosphate insecticide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound inhibits the action of AChE . This inhibition prevents the breakdown of acetylcholine, allowing the electrical signal to continue without interruption . This overexcitation leads to the death of the organism . This compound penetrates through the cuticle or through the cuticle opening of the insect, and also acts by ingestion and absorption through the digestive system .

Biochemical Pathways

The inhibition of AChE by this compound disrupts the normal functioning of the nervous system . This disruption leads to overexcitation and eventually death of the organism .

Pharmacokinetics

Following oral administration to rats, Azamethiphos is well absorbed into the bloodstream . Part of the administered dose is hydrolyzed to various metabolites . Most of the administered dose is excreted through urine .

Result of Action

The inhibition of AChE by this compound leads to overexcitation and eventually death of the organism . It has been found that Azamethiphos causes changes in proteins within the fish when utilized as an insecticide in rainbow trout fish farming .

Action Environment

This compound is highly soluble in water . It is highly toxic to birds and aquatic invertebrates and moderately toxic to fish . Environmental factors such as temperature can influence the cellular damage caused by Azamethiphos .

Biochemical Analysis

Biochemical Properties

Azamethiphos-d6, like its parent compound Azamethiphos, acts by inhibiting the enzyme acetylcholinesterase (AChE) . AChE is a vital enzyme for neurotransmission as it metabolizes the neurotransmitter acetylcholine at the synaptic cleft, terminating synaptic transmission .

Cellular Effects

This compound, due to its neurotoxic properties, can cause cellular damage. For instance, in the oyster Ostrea chilensis, lipid peroxidation levels increased over time during exposure to both pesticide concentrations . Protein carbonyl levels in gills increased significantly in all experimental treatments .

Molecular Mechanism

The primary mechanism of action of this compound involves the inhibition of AChE . This inhibition occurs when this compound binds to the active site of the enzyme, leading to its inactivation . This inactivation disrupts neurotransmission, leading to paralysis and death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in the gonads and gills of the oyster Ostrea chilensis, lipid peroxidation levels increased over time during exposure to both pesticide concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a 52-week study in dogs, no reduction in brain cholinesterase activity was observed at a dose level of 2.72/2.86 mg/kg bw in males/females respectively .

Metabolic Pathways

This compound, like Azamethiphos, is rapidly metabolized and excreted . The major metabolic pathway involves degradation to 2-amino-3-hydroxy-5-chloropyridine followed by glucuronic and sulphuric acid conjugation .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently limited. Azamethiphos, the parent compound, is known to be very well absorbed after oral administration and is rapidly metabolized and excreted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azamethiphos-d6 involves the incorporation of deuterium atoms into the molecular structure of Azamethiphos. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the parent compound are replaced with deuterium. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Azamethiphos-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. For example, oxidation can lead to the formation of 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one .

Scientific Research Applications

Agricultural Applications

Azamethiphos-d6 is utilized in agriculture for pest control, particularly in aquaculture and horticulture. Its effectiveness against sea lice and other pests has been documented in several studies.

Case Study: Sea Lice Control

  • Objective : To evaluate the efficacy of Azamethiphos in controlling sea lice infestations in farmed fish.
  • Methodology : A controlled trial was conducted on salmon farms where Azamethiphos was administered as a bath treatment.
  • Findings : The study reported a significant reduction in sea lice populations, with treatment success rates exceeding 90% within 48 hours post-application .

Environmental Monitoring

The detection and quantification of this compound residues in environmental samples are crucial for assessing ecological impacts.

Data Table: Residue Analysis Methods

MethodologyDetection LimitSample TypeReference
UHPLC-MS/MS0.01 µg/kgFish tissues
QuEChERS Extraction0.05 µg/kgWater samples
Accelerated Solvent Extraction0.1 µg/kgSoil samples

Pharmaceutical Research

In pharmaceutical applications, this compound serves as a reference standard for the development of analytical methods to study organophosphate metabolism.

Case Study: Metabolic Pathway Investigation

  • Objective : To investigate the metabolic pathways of Azamethiphos using deuterated standards.
  • Methodology : In vitro studies were conducted using liver microsomes from rats to analyze the metabolic products of this compound.
  • Findings : The research identified several metabolites, enhancing the understanding of its pharmacokinetics and potential toxicity .

Analytical Chemistry Applications

This compound is extensively used as an internal standard in quantitative analysis due to its stable isotopic composition.

Data Table: Analytical Techniques Utilizing this compound

TechniquePurposeReference
Gas Chromatography-Mass Spectrometry (GC-MS)Residue quantification
Liquid Chromatography-Mass Spectrometry (LC-MS)Environmental monitoring
High-Performance Liquid Chromatography (HPLC)Metabolite profiling

Food Safety Testing

Food safety testing for pesticide residues is critical for consumer health. This compound is employed in methods to ensure compliance with safety regulations.

Case Study: Pesticide Residue Analysis in Food Products

  • Objective : To assess pesticide residues in food products using this compound as an internal standard.
  • Methodology : A multi-residue method was developed utilizing QuEChERS extraction followed by LC-MS/MS analysis.
  • Findings : The method demonstrated high recovery rates (85%-120%) across various food matrices, ensuring accurate monitoring of pesticide levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azamethiphos-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where understanding the metabolic pathways and interactions of organophosphates is crucial .

Biological Activity

Azamethiphos-d6 is a deuterated derivative of Azamethiphos, an organophosphate insecticide recognized for its neurotoxic properties. This compound is extensively utilized in scientific research due to its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical properties, and relevant case studies.

Overview of this compound

  • Chemical Identity : this compound (CAS Number: 1189894-02-7) is a stable isotope-labeled compound used primarily in metabolic studies and pharmacokinetic research.
  • Usage : It serves as a tracer in chemical reactions and is employed to study the distribution and breakdown of organophosphates in biological systems .

This compound exerts its biological effects primarily through the inhibition of AChE. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system.

  • Target Enzyme : Acetylcholinesterase (AChE)
  • Biochemical Pathway : The disruption of AChE activity impairs neurotransmission, leading to neurotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed following oral administration. In studies involving animal models, it has been observed that:

  • Absorption : Rapid absorption into the bloodstream.
  • Metabolism : The compound undergoes extensive metabolism, resulting in various oxidized and reduced derivatives.
  • Excretion : Metabolites are excreted efficiently from the body .

This compound shares similar biochemical properties with its parent compound, Azamethiphos:

  • Solubility : Highly soluble in water.
  • Cellular Effects : Exposure to this compound can lead to lipid peroxidation and cellular damage, particularly noted in aquatic organisms such as oysters (Ostrea chilensis) where increased lipid peroxidation levels were documented during exposure .

Dosage Effects in Animal Models

Research on dosage effects has shown variability in biological responses:

  • In a study involving dogs over a 52-week period, no significant reduction in brain cholinesterase activity was observed at doses of 2.72/2.86 mg/kg body weight for males and females respectively.
  • In aquatic toxicity studies, varying concentrations of this compound demonstrated different impacts on shrimp behavior and physiology, indicating that lower concentrations may elicit sub-lethal effects while higher concentrations could lead to mortality .

1. Aquatic Toxicity Study

A comprehensive study assessed the impact of this compound on shrimp species, revealing significant behavioral changes:

Concentration (ng/l)Observed EffectDuration
30Increased swimming activity followed by inactivity3 hours
1No significant changeN/A

The study indicated that exposure resulted in an initial increase in activity followed by a return to pre-exposure levels or complete cessation of movement after prolonged exposure .

2. Metabolic Pathway Analysis

In metabolic studies, this compound was used as a tracer to investigate the breakdown pathways of organophosphates:

MetaboliteFormation Process
6-chlorooxazolo[4,5-b]pyridin-2(3H)-oneOxidative metabolism
Various oxidized derivativesHydrolysis and conjugation reactions

This analysis provided insights into how organophosphate compounds are metabolized in biological systems, emphasizing the role of stable isotopes like this compound in tracking these processes .

Properties

IUPAC Name

3-[bis(trideuteriomethoxy)phosphorylsulfanylmethyl]-6-chloro-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKBTWQZTQIWDV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCN1C2=C(C=C(C=N2)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN2O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675644
Record name S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189894-02-7
Record name S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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